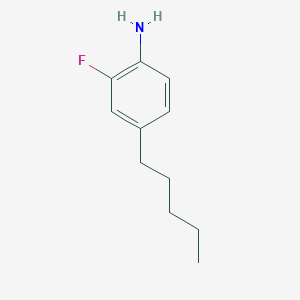
2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazole ring substituted with a fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
作用機序
The mechanism of action of 2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and fluorobenzyl groups can enhance binding affinity and specificity through various interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)benzene
- 2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)thiophene
- 2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyrimidine
Uniqueness
2-Chloro-3-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)pyridine is unique due to the combination of its chloro and fluorobenzyl substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
特性
IUPAC Name |
2-chloro-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-15-13(5-3-7-18-15)12-8-19-20(10-12)9-11-4-1-2-6-14(11)17/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZRZUUJOJHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














